![molecular formula C15H14ClN5O2S B2973769 N-(3-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891134-93-3](/img/structure/B2973769.png)
N-(3-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- New Routes to Heterocyclic Derivatives : Research has highlighted the synthesis of pyridino and triazolopyrimidine derivatives, providing foundational knowledge for creating compounds with potential applications in medicinal chemistry. The structural elucidation of these compounds lays the groundwork for further exploration of their biological activities (Hassneen & Abdallah, 2003).
Potential Biological Activities
Antimalarial Effects : Studies on triazolopyrimidine derivatives have demonstrated antimalarial activity against P. berghei in mice, suggesting a potential avenue for developing new antimalarial agents (Werbel, Elslager, & Chu, 1973). This indicates the significance of structural modifications in enhancing biological efficacy.
Insecticidal Assessment : Research into heterocycles incorporating thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, has shown that certain synthesized compounds possess insecticidal properties, highlighting the agricultural applications of such chemical entities (Fadda et al., 2017).
Antimicrobial Activities : The synthesis and evaluation of new thieno and furopyrimidine derivatives for antimicrobial activities have been a focus of research, suggesting these compounds could contribute to the development of new antimicrobial agents (Hossain & Bhuiyan, 2009).
Serotonin 5-HT6 Receptor Antagonists : Some 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines were prepared and evaluated for their ability to act as 5-HT6 receptor antagonists, revealing their potential in treating neurological disorders (Ivachtchenko et al., 2010).
Mechanism of Action
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2S/c1-8-9(2)21-14(18-13(8)23)19-20-15(21)24-7-12(22)17-11-5-3-4-10(16)6-11/h3-6H,7H2,1-2H3,(H,17,22)(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRBZCDVXXRPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.